Geranylfarnesol

Description

Contextualization of Geranylfarnesol as a Sesterterpene Alcohol

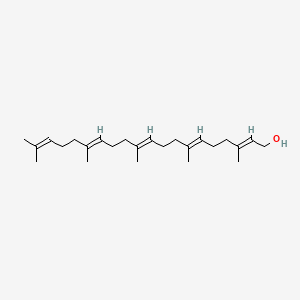

This compound is an acyclic isoprenoid alcohol that belongs to the sesterterpenoid class of natural products. biocompare.com Sesterterpenoids are a relatively rare group of terpenoids, characterized by a carbon skeleton derived from five isoprene (B109036) units, resulting in a C25 structure. frontiersin.org this compound, with its molecular formula C25H42O, exemplifies this class as a linear sesterterpene alcohol. biocompare.com

The structure of this compound is defined by a 25-carbon chain, and it exists in different stereoisomeric forms, such as all-E (trans) and 2Z (cis) configurations. It has been isolated from various natural sources, including insect wax and the non-saponifiable lipids of certain seed oils from the Theaceae (Sasanqua and Camellia oils) and Gramineae (wheat germ and rice bran oils) families. biocompare.comnih.govresearchgate.net Specifically, the (2Z,6Z,10E,14E)-geranylfarnesol isomer has been identified as a new natural product from these plant sources. nih.govresearchgate.net

| Property | Data |

| Chemical Formula | C25H42O |

| Molecular Weight | 358.61 g/mol |

| Classification | Acyclic Sesterterpene Alcohol |

| Key Structural Feature | 25-carbon chain (5 isoprene units) |

| Known Natural Sources | Insect wax, Seed oils (Theaceae, Gramineae) |

Significance of this compound in Isoprenoid Metabolism and Natural Product Chemistry

This compound holds a significant position in the broader context of isoprenoid metabolism. Isoprenoids are a vast and diverse group of organic compounds synthesized in all living organisms through two primary pathways: the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgontosight.ai Sesterterpenes, including this compound, are biosynthesized from geranylfarnesyl pyrophosphate (GFPP), which is formed by the condensation of farnesyl pyrophosphate (FPP) with one molecule of IPP. researchgate.netresearchgate.net

The significance of this compound is most pronounced in its role as a direct precursor for the biosynthesis of a wide array of cyclic sesterterpenes. scribd.com Its pyrophosphorylated form, geranylfarnesyl pyrophosphate (GFPP), serves as the substrate for sesterterpene synthases. researchgate.net However, research has shown that this compound itself can be a substrate for certain enzymes, such as squalene-hopene cyclases, which can catalyze its cyclization into various sesterterpene skeletons through protonation of a double bond, a mechanism distinct from typical terpene cyclizations that start with pyrophosphate ionization. rsc.orgrsc.org This makes it a key molecule for studying the diverse enzymatic strategies that lead to the structural variety of terpenoids. rsc.orgrsc.org

In natural product chemistry, this compound is a valuable synthetic intermediate. Its linear, functionalized carbon chain is a useful starting point for the chemical synthesis of more complex, biologically active molecules. It can undergo various chemical transformations, including oxidation and cyclization reactions, to generate novel compounds. researchgate.net

Scope and Research Focus on this compound in Academic Inquiry

Academic research on this compound is multifaceted, exploring its biosynthesis, chemical reactivity, and biological functions. A primary area of investigation is its central role in the biosynthesis of sesterterpenoids in fungi, marine organisms, and plants. rsc.orgmdpi.com Scientists are working to identify and characterize the enzymes (terpene synthases) that convert GFPP or this compound into the vast and structurally complex sesterterpenoid family. mdpi.com Studies have focused on understanding the intricate cyclization cascades, including proposed mechanisms involving carbocationic intermediates derived from an oxidothis compound precursor, which can lead to novel carbon skeletons. rsc.orgrsc.org

Another significant research focus is the exploration of this compound's biological activities. Phytochemical studies have isolated this compound from medicinal plants, leading to investigations of its pharmacological potential. research-nexus.net For instance, research has demonstrated its antiprotozoal activity against pathogens like Plasmodium falciparum and Leishmania donovani. research-nexus.net

Furthermore, this compound is a subject of interest in synthetic chemistry. Researchers are developing methods for its synthesis and using it as a precursor to build complex natural products and their analogues. researchgate.net This research is crucial for providing larger quantities of rare sesterterpenoids for biological testing and for creating novel molecules with potential applications.

| Research Area | Focus of Inquiry | Key Findings |

| Biosynthesis | Elucidation of enzymatic pathways for sesterterpene formation from this compound/GFPP. | Identification of terpene synthases and cyclization mechanisms, including protonation-initiated cascades by squalene-hopene cyclases. rsc.orgrsc.org |

| Biological Activity | Investigation of the pharmacological properties of this compound. | Demonstrated significant antiprotozoal activity against Plasmodium falciparum and Leishmania donovani. research-nexus.net |

| Synthetic Chemistry | Use of this compound as a precursor for complex molecule synthesis. | Serves as a key intermediate in the synthesis of diverse natural products and their analogues. researchgate.net |

| Metabolic Role | Understanding its function in broader isoprenoid and lipid metabolism. | Identified as a precursor for sterols in fungi and a product in biocatalytic reactions in plant cell cultures. ontosight.airesearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTCXUSSQJMLQD-GIXZANJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79577-58-5 | |

| Record name | Geranylfarnesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Biological Distribution of Geranylfarnesol

Detection and Profiling in Terrestrial Plant Species

The presence of geranylfarnesol and its derivatives has been documented in a range of terrestrial plants, from traditional medicinal herbs to major agricultural crops.

Phytochemical analyses have led to the isolation and identification of this compound from several plants recognized for their medicinal properties.

Thalia geniculata : This African medicinal plant, traditionally used to address malaria, has been a subject of phytochemical investigation. researchgate.nettandfonline.com Studies on its aerial parts led to the isolation of five compounds, one of which was identified as this compound. researchgate.netresearch-nexus.netprota4u.org The structural elucidation was accomplished using spectrometric methods and by comparing the data with existing literature. researchgate.nettandfonline.com

Aletris farinosa : Known as "true unicorn," the roots of this North American herb have been found to contain a series of novel sesterterpenes. nih.govrsc.org Research suggests that these complex molecules are biosynthesized from an oxidothis compound precursor. nih.govrsc.orgresearchgate.net This indicates that the plant utilizes this compound in its metabolic pathways to generate a suite of structurally diverse sesterterpenoids. nih.govresearchgate.net

Leucosceptrum canum : This woody plant from the mint family accumulates sesterterpenoids in its glandular trichomes. researchgate.netpnas.org Research has successfully cloned and characterized a geranylfarnesyl diphosphate (B83284) synthase (Lc-GFDPS) from these trichomes. researchgate.net This enzyme is responsible for producing geranylfarnesyl diphosphate (GFDP), the direct precursor to all sesterterpenoids, which is then hydrolyzed to this compound for analytical purposes. researchgate.net The enzyme assay product was confirmed to be this compound. researchgate.net

| Plant Species | Plant Part | Key Findings | Citation |

|---|---|---|---|

| Thalia geniculata | Aerial Parts | This compound was isolated as one of five compounds from the plant extract. | researchgate.netresearch-nexus.netprota4u.org |

| Aletris farinosa | Roots | A suite of novel sesterterpenes are biosynthesized from an oxidothis compound precursor. | nih.govrsc.orgresearchgate.net |

| Leucosceptrum canum | Glandular Trichomes | The enzyme GFDPS produces the precursor to sesterterpenoids, with this compound identified as the resulting alcohol after hydrolysis. | researchgate.netresearchgate.net |

Beyond medicinal plants, this compound has also been identified in staple agricultural crops.

Triticum aestivum (Common Wheat): Wheat is a globally significant cereal crop. frontiersin.orgauctoresonline.org Phytochemical studies have identified an isomer of this compound, specifically (2Z,6Z,10E,14E)-geranylfarnesol, in the plant. unina.it While wheat is primarily known for its nutritional content of carbohydrates, proteins, and fibers, the detection of this sesterterpene indicates a broader range of secondary metabolites. nih.govresearchgate.net

| Crop Species | Plant Part | Isomer Identified | Citation |

|---|---|---|---|

| Triticum aestivum | Not specified in detail | (2Z,6Z,10E,14E)-geranylfarnesol | unina.it |

This compound and other terpenes are often synthesized and stored in specialized plant structures. google.com

Glandular Trichomes : These specialized epidermal structures are significant sites for the synthesis, storage, and secretion of a wide variety of plant secondary metabolites, including terpenes. researchgate.netcas.cz Research on Leucosceptrum canum has shown that the enzyme responsible for producing the sesterterpene precursor, geranylfarnesyl diphosphate (GFDP), is strongly expressed in its glandular trichomes. researchgate.netresearchgate.net These trichomes serve as bio-factories for defensive sesterterpenoids derived from the this compound backbone. researchgate.netpnas.org The production of potentially cytotoxic compounds within the protected environment of the trichome is a key defensive strategy for plants. google.com

Presence in Fungal Systems

This compound and its phosphorylated precursor are also integral to the metabolic pathways of certain fungi, particularly in the production of secondary metabolites.

The role of this compound's precursor has been demonstrated in terrestrial fungi.

Fusarium heterosporum : This fungal species is known to produce novel sesterterpenoids. researchgate.net Isotopic labeling experiments have demonstrated that these compounds use geranylfarnesyl diphosphate (GFDP), the direct precursor of this compound, in their biosynthesis. researchgate.net This confirms the activity of a this compound-related pathway within this fungus. researchgate.netrsc.org

| Fungal Species | Key Findings | Citation |

|---|---|---|

| Fusarium heterosporum | Demonstrated to use Geranylfarnesyl Diphosphate (GFDP) as a biosynthetic precursor for its sesterterpenoids. | researchgate.netresearchgate.net |

Fungi produce a vast array of secondary metabolites, which are small molecules not essential for normal growth but crucial for ecological interactions. unl.ptnih.gov These compounds, including terpenes, play significant roles in defense, competition, and communication. unl.ptnih.gov

This compound is a sesterterpenoid, a class of terpenes that, while less common than others, is found in fungi. researchgate.netscribd.com Fungal secondary metabolites can act as protective agents against predation by other organisms. unl.pt They are also involved in signaling and communication, such as in quorum-sensing mechanisms where molecules are secreted to coordinate group behavior based on population density. mdpi.com While the specific role of this compound itself is not fully elucidated in all contexts, as a C25 terpene, it is part of this broader chemical arsenal (B13267) that fungi use to interact with their environment, defend their niche, and manage complex community dynamics. unl.ptscribd.com

Discovery in Marine Organisms (e.g., Marine Sponges)

Marine environments, particularly marine sponges (Phylum Porifera), are a prolific source of structurally diverse and biologically active sesterterpenoids. gerli.comresearchgate.netrsc.org While this compound itself is the fundamental building block, it is the vast array of cyclic sesterterpenes derived from it that are most commonly isolated from these organisms. The biosynthesis of these complex molecules is often initiated by the cyclization of geranylfarnesyl pyrophosphate (GFPP), the activated form of this compound. rsc.orgrsc.org

Research into dictyoceratid sponges, for example, suggests that the transformation of this compound into cyclic skeletons, such as the scalarane type, represents a potential pathway for sesterterpene synthesis. researchgate.net The immense structural variety of these compounds found in sponges points to the evolutionary development of diverse enzymatic machinery capable of manipulating the this compound backbone. gerli.com

An important aspect of sponge metabolite research is the role of symbiotic microorganisms. rsc.org Sponges host dense and diverse communities of bacteria, fungi, and archaea, and it is increasingly believed that these symbionts are the true producers of many compounds previously attributed to the sponges themselves. rsc.orgmdpi.com This symbiotic relationship may be responsible for the production of sesterterpenoids, with the sponge acting as a host for the metabolically active microbes. rsc.org

Table 1: Examples of Marine Organisms Associated with Sesterterpenoid Production (Note: The presence of complex sesterterpenoids implies the organism, or its symbionts, utilizes the this compound biosynthetic pathway.)

| Phylum / Group | Genus/Order | Notable Findings | References |

| Porifera (Sponges) | Dictyoceratida | Well-known for producing bioactive terpenoids; potential sesterterpene synthesis from this compound. | researchgate.net |

| Porifera (Sponges) | Phyllospongia | Source of scalarane-group cyclic sesterterpenes. | gerli.com |

| Porifera (Sponges) | Aleuritopteris | Ferns from which sesterterpenes with cheilanthane and episcalarane skeletons have been isolated. | tandfonline.com |

| Algae | Haslea ostrearia | A diatom species that produces linear sesterterpenes known as haslenes. | gerli.comgerli.com |

Occurrence in Other Biological Kingdoms (e.g., Microorganisms, Insects)

While marine ecosystems are a major reservoir, this compound and its derivatives are found across a remarkable range of terrestrial organisms as well.

Insects: The first isolation and characterization of this compound was from the wax of a scale insect, Ceroplastes albolineatas. rsc.orgrsc.org This discovery established it as a naturally occurring acyclic C25 isoprenoid alcohol. rsc.org Later research also identified this compound as a trace component in the Dufour gland of the stingless bee Frieseomelitta silvestrii and the major substance in the gland of the closely related subspecies Frieseomelitta silvestrii languida. scielo.br

Microorganisms: Fungi are a significant source of sesterterpenoids. gerli.commdpi.com Research has shown that this compound is a product of the enzyme Erg20 in the yeast Saccharomyces cerevisiae, where it is part of the ergosterol (B1671047) biosynthesis pathway. ontosight.ai Fungal sesterterpene synthases are often complex, single-chain enzymes that first synthesize geranylfarnesyl diphosphate and subsequently catalyze its cyclization to form various sesterterpene backbones. mdpi.com In bacteria, certain triterpene synthase enzymes, like one from Bacillus clausii, have demonstrated the ability to recognize and convert this compound into cyclic sesterterpene structures. tandfonline.com

Plants: Sesterterpenoids have been found in a limited number of higher plant species. tandfonline.comresearchgate.net In the medicinal herb Aletris farinosa, a series of unusual sesterterpenes have been identified. rsc.orgrsc.org Biosynthetic studies suggest that these compounds are derived from a precursor of oxidothis compound, indicating a pathway that begins with the modification of the this compound structure. rsc.orgrsc.org Furthermore, acyclic sesterterpenoid alcohols, including this compound, have been isolated from the aerial parts of Croton hieronymi. rsc.org

Table 2: Documented Occurrence of this compound in Various Organisms

| Kingdom | Class / Phylum | Organism | Specific Location / Finding | References |

| Animalia | Insecta | Ceroplastes albolineatas (Scale Insect) | First isolation from insect wax. | rsc.orgrsc.org |

| Animalia | Insecta | Frieseomelitta silvestrii languida (Stingless Bee) | Major component in the Dufour gland. | scielo.br |

| Fungi | Ascomycota | Saccharomyces cerevisiae (Yeast) | Product of the Erg20 enzyme in the ergosterol pathway. | ontosight.ai |

| Bacteria | Firmicutes | Bacillus clausii | A bacterial synthase was shown to cyclize this compound. | tandfonline.com |

| Plantae | Angiosperms | Aletris farinosa | Proposed precursor (as oxidothis compound) to isolated sesterterpenes. | rsc.orgrsc.org |

| Plantae | Angiosperms | Croton hieronymi | Isolated from the aerial parts of the plant. | rsc.org |

Biosynthesis and Metabolic Pathways of Geranylfarnesol

Precursor Formation: Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate

All terpenoids, including geranylfarnesol, are synthesized from two fundamental C5 isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). genome.jpmdpi.com These essential precursors are produced through one of two independent metabolic routes, the Mevalonate (B85504) (MVA) pathway or the Methylerythritol Phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.org While most organisms utilize only one of these pathways, plants and some bacteria are exceptions, possessing both. wikipedia.org

The Mevalonate (MVA) pathway is the primary route for IPP and DMAPP synthesis in most eukaryotes, archaea, and some bacteria. wikipedia.orgfrontiersin.org Operating in the cytosol, this pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgethz.ch A series of enzymatic reactions then converts HMG-CoA into the central C6 intermediate, mevalonic acid (MVA). Following two phosphorylation steps and a final decarboxylation, mevalonate is converted into IPP. libretexts.org An enzyme known as IPP isomerase then catalyzes the conversion of IPP to its electrophilic isomer, DMAPP. libretexts.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Function |

|---|---|

| Acetoacetyl-CoA thiolase | Condenses two molecules of Acetyl-CoA |

| HMG-CoA synthase | Forms HMG-CoA |

| HMG-CoA reductase | Reduces HMG-CoA to Mevalonate |

| Mevalonate kinase | Phosphorylates Mevalonate |

| Phosphomevalonate kinase | Phosphorylates Mevalonate 5-phosphate |

| Diphosphomevalonate decarboxylase | Converts Mevalonate 5-diphosphate to IPP |

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, serves as an alternative route to IPP and DMAPP. wikipedia.org It is essential in most bacteria, green algae, and the plastids of plant cells. wikipedia.orgguidetopharmacology.orgnih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GA3P), products of glycolysis. nih.gov The first committed metabolite of this route is 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.org Through a series of subsequent enzymatic steps, MEP is ultimately converted into both IPP and DMAPP. genome.jp In plants, the MEP pathway in the plastids is responsible for synthesizing the precursors for monoterpenes, diterpenes, carotenoids, and sesterterpenes. genome.jpnih.govresearchgate.net

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and GA3P |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR / IspC | Reduces and rearranges DXP to MEP |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Converts MEP to CDP-ME |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes MEcPP |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Reduces MEcPP to HMBPP |

Formation of Geranylfarnesyl Diphosphate (GFPP) as the C25 Precursor

Geranylfarnesyl diphosphate (GFPP) is the direct C25 acyclic precursor to all sesterterpenoids, including this compound. nih.govnih.gov It is formed by the sequential head-to-tail condensation of five C5 isoprene (B109036) units. This synthesis is catalyzed by a specific class of enzymes known as prenyltransferases.

The enzyme responsible for producing GFPP is Geranylfarnesyl Diphosphate Synthase (GFDPS). nih.gov GFDPSs belong to the isoprenyl diphosphate synthase (IDS) family. nih.gov A GFDPS was first identified in the archaeon Natronobacterium pharaonis and later in Aeropyrum pernix and Methanosarcina mazei. nih.gov More recently, a plant GFDPS (Lc-GFDPS) was cloned and characterized from the glandular trichomes of the mint species Leucosceptrum canum. nih.govoup.com Functional characterization showed that this enzyme catalyzed the formation of GFPP when expressed in Escherichia coli and Arabidopsis thaliana. nih.govresearchgate.net The plant GFDPS is localized to the plastids, utilizing IPP and DMAPP substrates supplied by the MEP pathway. nih.govresearchgate.net Phylogenetic analyses suggest that plant GFDPS likely evolved from geranylgeranyl diphosphate synthase (GGPPS). nih.gov

The synthesis of GFPP is an elongation process catalyzed by GFDPS. These enzymes facilitate the sequential condensation of IPP molecules with an allylic diphosphate substrate. csic.es The reaction starts with the condensation of DMAPP (C5) and IPP (C5) to form geranyl diphosphate (GPP, C10). GPP is then elongated with another IPP to form farnesyl diphosphate (FPP, C15). Subsequently, GFDPS catalyzes the addition of two more IPP units to FPP, or one IPP unit to geranylgeranyl diphosphate (GGPP, C20), to ultimately form the C25 product, GFPP. nih.govbiorxiv.org Like other short-chain trans-prenyltransferases, GFDPS enzymes possess highly conserved aspartate-rich motifs (FARM and SARM) that are essential for binding substrates and for catalysis. csic.es In some fungi, the GFDPS function is part of a bifunctional enzyme that also contains a terpene synthase domain, allowing for the direct synthesis and subsequent cyclization of GFPP. mdpi.compnas.org

Conversion of GFPP to this compound

This compound is the alcohol derivative of GFPP, meaning the diphosphate (pyrophosphate) group must be removed. This conversion is typically achieved by the action of terpene synthases (TPS) or phosphatases. researchgate.net Terpene synthases initiate a reaction by cleaving the diphosphate group from GFPP, generating a geranylfarnesyl carbocation. acs.org This highly reactive intermediate can then undergo various rearrangements and cyclizations. The reaction cascade is terminated when the carbocation is quenched, often by a water molecule, which results in the formation of a hydroxyl group, yielding an alcohol like this compound. researchgate.net In some experimental contexts, such as the transient expression of GFDPS in Nicotiana benthamiana, this compound has been detected, where it is thought to be a product of the hydrolysis of GFPP by endogenous plant enzymes. pnas.org

Role of Terpene Synthases in this compound Formation

Terpene synthases (TPSs) are the master architects in the construction of the vast and diverse world of terpenes, including this compound. wikipedia.orgcuni.cz These enzymes catalyze the crucial cyclization reactions that transform linear isoprenoid pyrophosphate precursors into a wide array of cyclic and acyclic hydrocarbon skeletons. beilstein-journals.org In the context of this compound, terpene synthases are responsible for the formation of the C25 precursor, geranylfarnesyl diphosphate (GFPP), and its subsequent cyclization to generate various sesterterpene scaffolds. pnas.orgmdpi.com

The formation of this compound is initiated by the head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately GFPP. wikipedia.orgnih.gov Terpene synthases then utilize GFPP as a substrate, initiating a cascade of carbocation-driven cyclizations and rearrangements to produce the final sesterterpene products. pnas.org The diversity of sesterterpenes, including this compound derivatives, stems from the remarkable ability of different terpene synthases to control the folding of the substrate and stabilize specific carbocation intermediates, thereby directing the reaction cascade towards a particular structural outcome. researchgate.net

Specific Enzymes Involved (e.g., Squalene-Hopene Cyclase, PTTS-GFPPS fusions)

Several specific enzymes have been identified and characterized for their role in this compound and sesterterpene biosynthesis.

Squalene-Hopene Cyclase (SHC): This enzyme, typically involved in the biosynthesis of pentacyclic triterpenes called hopanoids in bacteria, has demonstrated a remarkable capacity to cyclize this compound. wikipedia.org Studies have shown that SHC from Alicyclobacillus acidocaldarius can convert both all-E-geranylfarnesol and 2Z-geranylfarnesol into various cyclic sesterterpenes. nih.govuniprot.org This finding suggests a potential evolutionary link between triterpene and sesterterpene biosynthesis and highlights the catalytic promiscuity of certain terpene cyclases. nih.govrsc.org The reaction catalyzed by SHC involves the protonation of a double bond in the this compound substrate, initiating a complex cyclization cascade. wikipedia.orgrsc.org

PTTS-GFPPS Fusions: In fungi, the biosynthesis of sesterterpenes is often carried out by bifunctional enzymes known as PTTS-GFPPS fusions. mdpi.com These enzymes contain both a geranylfarnesyl pyrophosphate synthase (GFPPS) domain and a terpene synthase (TPS) domain. pnas.orgmdpi.com The GFPPS domain is responsible for synthesizing the GFPP precursor, which is then channeled directly to the adjacent TPS domain for cyclization. pnas.org This fusion architecture is thought to enhance the efficiency of the metabolic pathway by ensuring a high local concentration of the substrate for the cyclase. pnas.org In contrast, in plants, the GFPPS and TPS enzymes are typically encoded by separate genes, although they are often found colocalized within the genome. pnas.orgpnas.org

The following table summarizes the key enzymes and their functions in this compound-related biosynthesis:

| Enzyme/Fusion | Organism Type | Function |

| Squalene-Hopene Cyclase (SHC) | Bacteria | Cyclizes this compound into various sesterterpenes. wikipedia.orgnih.gov |

| PTTS-GFPPS Fusions | Fungi | Bifunctional enzyme that synthesizes GFPP and subsequently cyclizes it into sesterterpenes. pnas.orgmdpi.com |

| Separate GFPPS and TPS | Plants | Two distinct enzymes, often colocalized, that respectively synthesize GFPP and cyclize it. pnas.orgpnas.org |

Stereochemical Control in Enzymatic Cyclization Pathways

The stereochemistry of the final sesterterpene products is meticulously controlled by the terpene synthase during the cyclization cascade. researchgate.net This control is achieved through the precise folding of the acyclic precursor within the enzyme's active site, which dictates the trajectory of the ensuing carbocation rearrangements. researchgate.net The enzyme stabilizes specific conformations of the carbocation intermediates, guiding the reaction towards the formation of a particular stereoisomer. rsc.org

A fascinating example of stereochemical control is observed in the biosynthesis of certain sesterterpenes where the configuration at a single stereocenter in a key carbocation intermediate determines the ultimate fate of the reaction. rsc.org One epimer may lead to a product through a simple deprotonation, while the other can trigger a complex cascade of hydride and methyl migrations to form a completely different carbon skeleton. rsc.org Theoretical calculations have suggested that the enzyme can enforce a high-energy, twist-boat conformation on a carbocation intermediate, thereby initiating a cascade of rearrangements that would otherwise be energetically unfavorable. rsc.org This demonstrates the profound influence of the enzyme's three-dimensional structure in dictating the stereochemical outcome of the cyclization.

Post-Translational Modifications and Diversification of this compound Biosynthesis

Following the initial formation of the this compound backbone by terpene synthases, further structural diversification is often achieved through post-translational modifications. nih.govrsc.org These modifications, catalyzed by a variety of enzymes, add functional groups to the terpene skeleton, leading to a vast array of bioactive compounds. thermofisher.com

Role of Cytochrome P450s and Other Modifying Enzymes

Cytochrome P450 monooxygenases (CYP450s) are a major class of enzymes involved in the functionalization of terpene scaffolds. wikipedia.orgmdpi.com These heme-containing enzymes typically catalyze oxidation reactions, such as hydroxylations, epoxidations, and demethylations. nih.govnih.gov In the context of sesterterpene biosynthesis, CYP450s play a crucial role in modifying the initial cyclized products, leading to more complex and often more biologically active molecules. mdpi.com The introduction of hydroxyl groups by CYP450s can significantly alter the polarity and biological properties of the sesterterpenoid. beilstein-journals.org

In some fungal biosynthetic gene clusters, the gene for a sesterterpene synthase is found alongside genes for one or more CYP450s, indicating a coordinated functional relationship in the diversification of the sesterterpene products. mdpi.com Other modifying enzymes, such as dehydrogenases and reductases, can also contribute to the post-cyclization tailoring of the this compound framework.

Insights from Carbocation Cyclization Pathways

The study of carbocation cyclization pathways provides fundamental insights into how the initial diversity of sesterterpene scaffolds is generated. pnas.org The cyclization of the linear GFPP precursor is initiated by the formation of a carbocation, which then undergoes a series of intramolecular additions, rearrangements, and hydride or proton transfers. beilstein-journals.orgresearchgate.net The specific sequence of these events is dictated by the terpene synthase active site, which acts as a template to guide the reaction cascade. researchgate.net

The divergence of these carbocation pathways from a common intermediate is a key mechanism for generating structural diversity. pnas.org For instance, a single bicyclic carbocation intermediate can be partitioned into different cyclization pathways, leading to the formation of tri-, tetra-, or even pentacyclic sesterterpene skeletons. pnas.org Computational studies, such as density functional theory (DFT) calculations, have been instrumental in elucidating the energetic landscapes of these complex reaction pathways and understanding how enzymes can selectively favor one pathway over another. rsc.org

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound and other sesterterpenes is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes, such as terpene synthases and cytochrome P450s, is often regulated in a developmental and tissue-specific manner, and can be induced by various environmental cues. nih.gov

In many organisms, the genes for a specific metabolic pathway are physically clustered together in the genome, forming what is known as a biosynthetic gene cluster (BGC). mdpi.com This clustering facilitates the coordinated regulation of all the genes required to produce a particular secondary metabolite. For sesterterpene biosynthesis in fungi, the genes for the PTTS-GFPPS fusion enzyme and any modifying enzymes like CYP450s are often found within the same BGC. mdpi.com In plants, while the GFPPS and TPS genes are separate, they are frequently colocalized on the chromosome, suggesting a similar principle of coordinated regulation. pnas.orgpnas.org

The regulation of these gene clusters can occur at multiple levels, including transcriptional control by specific transcription factors and epigenetic modifications like histone acetylation or methylation, which can influence the accessibility of the genes for transcription. nih.gov Understanding the genetic regulation of this compound biosynthesis is not only crucial for comprehending its role in the producing organism but also offers opportunities for metabolic engineering to enhance the production of these valuable compounds. researchgate.netmdpi.com

Identification of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites in fungi and bacteria are often organized into biosynthetic gene clusters (BGCs). rsc.orgnih.govbiorxiv.org Identifying these clusters is a key strategy for discovering and characterizing the enzymes involved in specific metabolic pathways. frontiersin.org The identification of a BGC for sesterterpene biosynthesis, which relies on this compound as a precursor, has been successfully demonstrated in bacteria. nih.govnih.gov

A notable example is the discovery of the first bacterial geranylfarnesyl diphosphate (GFPP) synthase and a type I sesterterpene synthase from Streptomyces mobaraensis. nih.govnih.gov Researchers utilized genome mining tools to analyze the bacterium's genome. The analysis, using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), revealed a gene for a sesterterpene synthase (SmTS1) clustered with a gene suspected to encode a prenyltransferase (PT). nih.govmdpi.com

To confirm the function of these genes, the putative PT and SmTS1 genes were cloned and expressed in a host organism, Escherichia coli. The purified recombinant enzymes were then incubated with various precursors. This heterologous expression experiment confirmed that the PT gene indeed encoded a GFPP synthase, which produces geranylfarnesyl diphosphate (GFDP), the phosphorylated form of this compound. nih.gov This synthase provides the direct precursor for the associated sesterterpene synthase (SmTS1), which then cyclizes it into various sesterterpene structures. nih.gov This approach of combining genome mining with heterologous expression and enzymatic assays is a powerful method for linking genes to their metabolic products. nih.gov

Table 1: Identified Genes in the Sesterterpene Biosynthetic Gene Cluster of Streptomyces mobaraensis

| Gene | Encoded Enzyme | Function in Pathway | Method of Identification |

| SmTS1 | Type I Sesterterpene Synthase | Cyclizes GFDP into multiple sesterterpene products. | Genome analysis via antiSMASH, gene cloning, and heterologous expression in E. coli. nih.gov |

| PT gene | Geranylfarnesyl Diphosphate Synthase (GFPPS) | Synthesizes the C25 precursor Geranylfarnesyl Diphosphate (GFDP) from smaller isoprenoid building blocks. | Identified in a cluster with SmTS1; function confirmed by cloning, expression, and in vitro assays. nih.gov |

Transcriptomic and Metabolomic Profiling for Pathway Elucidation

Integrative analysis of transcriptomic and metabolomic data provides a powerful approach to elucidate complex biosynthetic pathways, including that of this compound. mdpi.commdpi.com This strategy involves correlating gene expression levels (the transcriptome) with the abundance of specific metabolites (the metabolome) in different tissues or under different conditions to identify candidate genes involved in the biosynthesis of a target compound. researchgate.net

This approach was effectively used to uncover the biosynthesis of sesterterpenoids, and by extension their precursor this compound, in the glandular trichomes of the mint species Leucosceptrum canum. nih.gov Glandular trichomes are specialized tissues known for producing high concentrations of secondary metabolites.

Researchers performed a transcriptomic analysis (RNA-seq) of these trichomes and compared the gene expression profiles with the accumulation patterns of sesterterpenoids. nih.gov The analysis revealed that a specific gene, encoding a geranylfarnesyl diphosphate synthase (termed Lc-GFDPS), was highly expressed in the glandular trichomes. researchgate.netnih.gov Crucially, the transcript levels of this Lc-GFDPS gene showed a direct correlation with the accumulation of the final sesterterpenoid products. nih.gov The function of Lc-GFDPS was then confirmed by cloning the gene and expressing it in E. coli and Arabidopsis thaliana, where it was shown to catalyze the formation of GFDP. researchgate.netnih.gov

Metabolomic profiling using techniques like ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantified the sesterterpenoid content, confirming that these compounds were highly enriched in the glandular trichomes where the Lc-GFDPS gene was most active. nih.gov Further experiments using jasmonate, a defense hormone, showed that its application induced both the transcription of Lc-GFDPS and the accumulation of sesterterpenoids, reinforcing the link between the gene and the metabolic pathway. researchgate.netnih.gov This combined "omics" approach is invaluable for discovering and validating key enzymatic steps in the biosynthesis of natural products like this compound in non-model organisms. frontiersin.org

Table 2: Correlation of Lc-GFDPS Transcript Levels and Sesterterpenoid Accumulation in Leucosceptrum canum

| Tissue/Organ | Lc-GFDPS Transcript Level (Relative) | Sesterterpenoid Content | Observation |

| Glandular Trichomes | High | High (e.g., 13.63 ± 3.84 µg cm⁻²) nih.gov | Strong correlation suggesting GFDPS is the key enzyme for precursor supply in this tissue. nih.gov |

| Leaves (without trichomes) | Low | Not Detectable nih.gov | The absence of the final product correlates with low expression of the biosynthetic gene. nih.gov |

| Stems | Low | Low | Demonstrates tissue-specific biosynthesis. |

| Roots | Very Low | Not Detectable | Further confirms the localized nature of the biosynthetic pathway. |

Enzymatic and Chemical Transformations of Geranylfarnesol in Research

Biotransformation Studies of Geranylfarnesol and its Derivatives

Biotransformation offers an effective and environmentally benign route to synthesize complex organic molecules by leveraging the high selectivity of enzymes. nih.gov The study of how enzymes modify this compound is a significant area of research, focusing on creating novel sesterterpenoids.

Squalene-hopene cyclases (SHCs) are a class of bacterial enzymes that catalyze one of the most complex reactions in biochemistry: the cyclization of the linear C30 substrate squalene (B77637) into the pentacyclic triterpenoids hopene and hopanol. uniprot.orgwikipedia.org This transformation involves the formation of five rings and nine chiral centers in a single, concerted step. wikipedia.org

A key area of research involves exploiting the substrate promiscuity of SHCs, where the enzyme accepts non-natural substrates like this compound (C25). researchgate.net When this compound is used as a substrate, the SHC enzyme from organisms such as Alicyclobacillus acidocaldarius can catalyze its cyclization to produce a variety of cyclic sesterterpenes. uniprot.org The enzyme folds the linear this compound molecule within its active site, initiating a cationic cyclization cascade that results in complex polycyclic structures, analogous to the natural transformation of squalene. ebi.ac.uk

Enzymatic Conversion by Squalene-Hopene Cyclase (SHC)| Substrate | Enzyme | Process | Product Class |

|---|---|---|---|

| This compound (C25 Acyclic Alcohol) | Squalene-Hopene Cyclase (SHC) | Biocatalytic Polyene Cyclization | Cyclic Sesterterpenes (e.g., pentacyclic scaffolds) |

The structural diversity of the cyclic sesterterpenes produced from this compound is not limited to a single product. Research has shown that the specificity of the SHC enzyme can be altered to generate a range of different molecular structures from the same precursor. researchgate.net This product diversification can be achieved by:

Employing SHCs from different bacterial sources: Enzymes from various organisms may have slightly different active site geometries, leading to different folding patterns of the substrate and, consequently, different cyclized products.

Enzyme Engineering: Through site-directed mutagenesis, researchers can modify specific amino acid residues within the enzyme's active site. google.com These rational modifications can influence the cyclization cascade, steering the reaction towards the formation of desired, novel sesterterpenoid scaffolds. Such approaches have been explored to improve the catalytic efficiency and alter the product specificity of terpene synthases. google.com The ability to generate a library of diverse compounds from a single, renewable precursor is of significant interest for drug discovery and materials science.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. nih.gov This hybrid approach is particularly valuable for the synthesis of complex natural products and their derivatives, where purely chemical methods may be inefficient or lack stereocontrol. researchgate.net Enzymatic reactions are known to proceed with an intrinsic stereospecificity that is often difficult to achieve through conventional synthesis. nih.govresearchgate.net

In the context of this compound, a chemo-enzymatic strategy could involve several steps. For instance, a complex precursor could be assembled using chemical methods, followed by a key enzymatic cyclization step using an SHC to form the core polycyclic structure with high precision. researchgate.net Alternatively, a sesterterpene generated via SHC-catalyzed biotransformation could be subjected to further chemical modifications to produce a range of derivatives. This strategy leverages the flexibility of chemical synthesis and the unparalleled regio- and stereoselectivity of enzymes to build complex molecular architectures efficiently. nih.gov

Research into Novel Chemical Derivatizations of this compound

The this compound molecule possesses multiple reactive sites, including a primary alcohol and several carbon-carbon double bonds, making it a versatile platform for chemical derivatization. Research in this area focuses on synthesizing new compounds with potentially enhanced or novel biological activities. researchgate.net

This compound can undergo a variety of fundamental organic transformations:

Oxidation: The primary alcohol group can be oxidized to form geranylfarnesal (an aldehyde) or geranylfarnesoic acid (a carboxylic acid) using appropriate reagents. The double bonds can also be oxidized, most notably to form epoxides.

Reduction: The carbon-carbon double bonds can be selectively or fully reduced (hydrogenated) to yield a saturated C25 alcohol. This alters the molecule's shape and flexibility.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one (like a tosylate) or directly replaced under certain conditions, allowing for substitution reactions to introduce other functional groups. units.it

More specific derivatizations of this compound have been investigated to create a library of related compounds.

Epoxides: The double bonds in the this compound backbone can be converted into epoxides through reaction with peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). transformationtutoring.com This reaction creates reactive three-membered rings that can be opened to introduce other functionalities.

Alcohols: While this compound is an alcohol, additional hydroxyl groups can be introduced, for example, through the acid- or base-catalyzed ring-opening of epoxide derivatives to form diols. transformationtutoring.com

Esters: The primary alcohol group can be readily esterified with a wide range of carboxylic acids or their activated derivatives (e.g., acid chlorides) to form esters. This modification is a common strategy to alter the lipophilicity and pharmacokinetic properties of a parent molecule.

Halogenated Compounds: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine, iodine) using standard halogenating agents. units.it The resulting geranylfarnesyl halide is a versatile intermediate for subsequent nucleophilic substitution reactions, such as the Williamson ether synthesis, to attach other molecular fragments. libretexts.org

Chemical Derivatizations of this compound| Reaction Type | Functional Group Targeted | Resulting Compound Class |

|---|---|---|

| Oxidation | Primary Alcohol (-OH) | Aldehydes, Carboxylic Acids |

| Oxidation (Epoxidation) | Alkene (C=C) | Epoxides |

| Reduction | Alkene (C=C) | Saturated Alcohols |

| Esterification | Primary Alcohol (-OH) | Esters |

| Halogenation | Primary Alcohol (-OH) | Halogenated Compounds (Alkyl Halides) |

Synthetic Utility as a Precursor to Complex Organic Molecules

This compound, a C25 acyclic isoprenoid alcohol, serves as a pivotal precursor in the synthesis of a diverse array of complex organic molecules, most notably the sesterterpenoids. dntb.gov.uachemistryviews.org Its structural framework, composed of five isoprene (B109036) units, provides a versatile starting point for intricate chemical and enzymatic transformations, leading to the formation of polycyclic systems with significant biological activities. Current time information in Bangalore, IN.nih.gov The synthetic utility of this compound is prominently demonstrated in biomimetic syntheses and enzymatic cyclization cascades that emulate natural biosynthetic pathways. engineering.org.cnnumberanalytics.combioengineer.org

Enzymatic Cyclization of this compound and its Derivatives

A significant area of research has focused on the enzymatic cyclization of this compound and its derivatives, particularly using enzymes like squalene-hopene cyclase (SHC). These biocatalytic transformations are remarkable for their ability to construct complex polycyclic scaffolds with high stereo- and regioselectivity from the linear this compound precursor.

Detailed research into the enzymatic reaction of this compound with squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius has revealed the formation of several fused-ring systems. The reaction yields a mixture of bicyclic, tricyclic, and tetracyclic compounds. nih.gov Specifically, the enzymatic reaction of this compound (referred to as compound 8 in the study) afforded 6/6-fused bicyclic (compound 20), 6/6/6-fused tricyclic (compound 21), and 6/6/6/6-fused tetracyclic (compounds 22 and 23) products, with a total yield of 35%. nih.gov

Interestingly, the use of this compound acetate (B1210297) (compound 9) under the same enzymatic conditions resulted in a significantly higher yield of 76.3% for two 6/6/6-fused tricyclic compounds (24 and 25), with a minor amount of the acetate of the tetracyclic compound 22 (compound 26) also being formed. nih.gov This suggests that the acetyl group influences the substrate's conformation within the enzyme's active site, favoring the formation of tricyclic structures. nih.gov

Further demonstrating the versatility of enzymatic approaches, a bacterial triterpene synthase has been shown to convert all-E-geranylfarnesol into several scalarane sesterterpenes, which feature a tetracyclic system, as well as monocyclic and tricyclic sesterterpenes. nih.gov The same study found that 2Z-geranylfarnesol could be converted into an 18-episcalarane derivative. nih.gov These findings underscore the potential of enzymatic reactions to generate a wide range of complex molecular architectures from a single acyclic precursor.

Table 1: Products of Enzymatic Cyclization of this compound and this compound Acetate by Squalene-Hopene Cyclase

| Substrate | Product(s) | Ring System | Yield | Reference |

|---|---|---|---|---|

| This compound | Bicyclic, Tricyclic, and Tetracyclic Compounds | 6/6-fused, 6/6/6-fused, 6/6/6/6-fused | 35% | nih.gov |

| This compound Acetate | Two Tricyclic Compounds and one Tetracyclic Acetate | 6/6/6-fused | 76.3% (tricyclic), 5.0% (tetracyclic acetate) | nih.gov |

Role as a Biosynthetic Precursor

In nature, the pyrophosphate derivative of this compound, geranylfarnesyl pyrophosphate (GFPP), is the universal precursor for the biosynthesis of sesterterpenes. chemistryviews.orgpnas.org This process involves complex carbocation cascade reactions initiated and controlled by sesterterpene synthases (STSs). pnas.orgresearchgate.net These enzymatic processes orchestrate a series of cyclizations and rearrangements of the linear GFPP chain to construct intricate polycyclic skeletons. researchgate.net

For instance, the biosynthesis of the highly complex sesterterpene astellatol, which possesses a unique pentacyclic skeleton, originates from geranylfarnesyl pyrophosphate. chemistryviews.orgpnas.org While the total synthesis of astellatol has been a significant achievement in organic chemistry, it is noteworthy that these synthetic routes have often commenced from different, more readily available starting materials rather than this compound itself. chemistryviews.org This highlights the efficiency and specificity of the enzymatic machinery in constructing such complex molecules from a linear precursor, a process that remains challenging to replicate in a laboratory setting.

The study of these biosynthetic pathways provides valuable insights for the development of biomimetic synthetic strategies, which aim to emulate nature's approach to constructing complex natural products. engineering.org.cnnumberanalytics.comresearchgate.net By understanding how enzymes like STSs fold and cyclize this compound pyrophosphate, chemists can design more efficient and selective synthetic routes to valuable target molecules.

Biological Roles and Mechanistic Investigations of Geranylfarnesol

Involvement in Cellular Signaling Pathways

Geranylfarnesol has been identified as a modulator of key cellular signaling pathways that govern cell fate and function. Its influence extends to the regulation of cell growth, differentiation, and programmed cell death. nih.gov

Regulation of Ras/Cyclic AMP Pathway in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, this compound has been demonstrated to regulate the Ras/cyclic AMP (cAMP) pathway. ontosight.ai This pathway is a critical control system for integrating nutritional status with cell growth and proliferation. ontosight.aiunifr.ch The Ras/cAMP pathway's activity influences the metabolic reprogramming that occurs when yeast transitions from fermentation to respiration, as well as adaptations during entry into stationary phase. unifr.ch Hyperactivity of the Ras/cAMP cascade can lead to unregulated growth and an invasive phenotype, a characteristic it suppresses in certain genetic backgrounds. nih.gov By influencing this pathway, this compound can impact these crucial cellular decisions. ontosight.ai

Influence on Cell Growth, Differentiation, and Apoptosis

This compound's impact on signaling extends to the fundamental processes of cell growth, differentiation, and apoptosis (programmed cell death). Research has shown that this compound and related isoprenoid compounds can act as signaling molecules that regulate these events. nih.gov

A key study investigated the apoptosis-inducing capabilities of this compound (referred to as GFO) and other polyprenylalcohols on leukemia cells. The findings indicated that this compound was a potent inducer of apoptosis. researchgate.net This suggests a direct role in cellular pathways that trigger cell death, a process critical for tissue homeostasis and eliminating damaged or cancerous cells. researchgate.netplos.org

Table 1: Apoptosis-Inducing Effect of this compound and Related Compounds on Leukemia Cells

| Compound | Chemical Name | Apoptosis Induction | Source |

|---|---|---|---|

| GFO | This compound | Potent inducer of apoptosis in leukemia cells. | researchgate.net |

| GGO | Geranylgeraniol (B1671449) | Potent inducer of apoptosis in tumor cell lines. | researchgate.net |

| FO | Farnesol | Apoptosis-inducing ability toward leukemia cells. | researchgate.net |

Data derived from a study on the apoptosis-inducing ability of various polyprenylalcohols. researchgate.net

Modulation of Enzyme Activity in Metabolic Processes

This compound is known to modulate the activity of various enzymes, particularly those central to metabolic pathways like sterol and isoprenoid biosynthesis. This interaction can have significant downstream effects on cellular physiology.

Impact on Sterol and Isoprenoid Biosynthesis Enzymes

This compound affects enzymes within the isoprenoid/cholesterol biosynthetic pathway. nih.gov This pathway is essential for producing sterols, which are vital components of eukaryotic cell membranes, and nonsterol isoprenoids that participate in processes like protein prenylation and cell signaling. d-nb.infofrontiersin.orgresearchgate.net The pathway begins with acetyl-CoA and proceeds through key intermediates like mevalonate (B85504) and farnesyl pyrophosphate (FPP). researchgate.net FPP represents a critical branch point, leading to either sterol synthesis or the production of other nonsterol isoprenoids. researchgate.net By modulating enzymes in this pathway, this compound can influence the balance between these essential products.

Interaction with Protozoan Metabolic Pathways

Research has highlighted the antiprotozoal activity of this compound, indicating its ability to interfere with the metabolic pathways of these organisms. Protozoan parasites often modify their metabolic pathways to adapt to host environments and ensure their survival. mdpi.com The effectiveness of this compound against pathogens like Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (the causative agent of leishmaniasis) is attributed to its ability to disrupt metabolic processes that are essential for the protozoan's survival.

Table 2: Antiprotozoal Activity of this compound

| Protozoan Parasite | Disease | IC50 Value of this compound | Mechanism | Source |

|---|---|---|---|---|

| Plasmodium falciparum | Malaria | 12.7 µM | Interference with essential metabolic pathways. | |

| Leishmania donovani | Leishmaniasis | 13.2 µM | Interference with essential metabolic pathways. |

IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Role in Cell Membrane Integrity and Function (e.g., Fungal Ergosterol (B1671047) Synthesis)

This compound plays a role in the integrity and function of cell membranes, largely through its connection to the synthesis of ergosterol in fungi. ontosight.ai Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, structure, and proper function. ontosight.aipatsnap.com

The biosynthesis of ergosterol is a well-established target for antifungal drugs. nih.govebsco.com this compound is involved in this synthesis pathway, as it is related to the precursor farnesyl pyrophosphate. ontosight.airesearchgate.net The Erg20 enzyme in yeast, for instance, is involved in ergosterol biosynthesis and can also produce this compound. ontosight.ai Disruption of ergosterol synthesis leads to increased membrane permeability and can cause cell lysis and death. patsnap.comnih.govnih.gov The antimicrobial mechanism of this compound has been linked to its ability to disrupt microbial cell membranes, leading to increased permeability and cell death. This highlights its importance in processes that maintain the crucial barrier between the cell and its environment. ontosight.ai

Participation in Antioxidant Mechanisms

This compound demonstrates notable antioxidant properties, which are critical in mitigating oxidative stress within biological systems. In vitro studies have shown its capacity to counteract oxidative damage, suggesting its potential as a protective agent.

Scavenging of Free Radicals

This compound has been shown to possess free-radical scavenging capabilities. This activity is crucial for neutralizing reactive oxygen species (ROS), which can cause significant damage to cellular components. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been employed to quantify this effect. One study reported an IC50 value of 45.2 μg/mL for this compound in a DPPH assay, indicating its ability to scavenge free radicals.

Inhibition of Lipid Peroxidation

The compound is also involved in the inhibition of lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov By preventing this cascade, this compound helps maintain the integrity of cellular structures. Research indicates that this compound can effectively reduce markers of oxidative stress in various cell lines.

Enhancement of Endogenous Antioxidant Enzymes (e.g., SOD, Catalase)

A key aspect of this compound's antioxidant mechanism is its ability to enhance the activity of the body's own antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD) and catalase, are essential for detoxifying harmful reactive oxygen species. oatext.comufrgs.br SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase. oatext.comufrgs.br By boosting the action of these enzymes, this compound strengthens the cell's natural defense against oxidative damage.

Contributions to Antimicrobial Mechanisms

This compound exhibits significant antimicrobial effects against a variety of pathogenic microorganisms, including both bacteria and fungi. gerli.com This broad-spectrum activity makes it a compound of interest for its potential applications in combating microbial infections. rsc.org

Disruption of Microbial Cell Membranes

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. This action leads to an increase in membrane permeability, causing the leakage of essential intracellular components and ultimately resulting in cell death. mdpi.com The lipophilic nature of this compound likely facilitates its interaction with the lipid bilayer of microbial membranes, compromising their structural integrity. frontiersin.orgmicrobenotes.com

Effects on Bacterial and Fungal Pathogens

This compound has demonstrated efficacy against several bacterial and fungal pathogens. rsc.org Studies have reported its inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. mdpi.com Research has established minimum inhibitory concentration (MIC) values for this compound against various bacterial strains, indicating its potency in inhibiting their growth. For instance, MIC values have been reported as 0.5 mg/mL for Staphylococcus aureus and 0.75 mg/mL for Escherichia coli. Its activity also extends to fungal pathogens. scribd.com

Interactive Data Tables

Antioxidant Activity of this compound

| Assay Type | IC50 Value (μg/mL) |

| DPPH | 45.2 |

| ABTS | 38.7 |

| FRAP | 32.5 |

Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/mL) |

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Salmonella typhimurium | 1.0 |

Antiprotozoal Activities and Mechanistic Insights

This compound, an acyclic sesterterpene alcohol, has been identified as a compound with significant potential in combating parasitic diseases. Research has demonstrated its effectiveness against the protozoan parasites responsible for malaria and leishmaniasis, suggesting that its mode of action involves the critical disruption of the parasite's cellular structure.

This compound, isolated from the African medicinal plant Thalia geniculata, has shown notable antiprotozoal activity. tandfonline.comtandfonline.comresearchgate.net In vitro studies have confirmed its efficacy against Plasmodium falciparum, the parasite that causes the most severe form of malaria, and Leishmania donovani, the agent responsible for visceral leishmaniasis. tandfonline.comtandfonline.comresearchgate.net

Detailed research has quantified the inhibitory effects of this compound. Against a multidrug-resistant strain of P. falciparum (K1), the compound exhibited a half-maximal inhibitory concentration (IC50) of 12.7 µM. tandfonline.com Similarly, its activity against L. donovani was significant, with a reported IC50 value of 13.2 µM. tandfonline.comtandfonline.com These findings underscore the compound's potential as a basis for developing new therapeutic agents for these widespread parasitic diseases. tandfonline.com

Table 1: In Vitro Antiprotozoal Activity of this compound

| Parasite Species | Strain | IC50 Value (µM) | Reference |

| Plasmodium falciparum | K1 (multidrug-resistant) | 12.7 ± 1.1 | tandfonline.com |

| Leishmania donovani | MHOM/ET-67/L82 | 13.2 ± 1.0 | tandfonline.com |

The antiprotozoal mechanism of this compound is linked to its ability to compromise the cellular integrity of the parasites. While detailed microscopic studies on this compound's specific effects are emerging, the activity of many antimicrobial and antiprotozoal terpenes involves the disruption of cell membranes. This interference leads to increased membrane permeability and the subsequent loss of essential ions and molecules, ultimately causing cell death. Ion channels and transporters located on the parasite's cell membrane are crucial for maintaining cellular functions like membrane potential, nutrient uptake, and replication. nih.gov Compounds that disrupt these functions can effectively inhibit parasite viability. The hydrophobic nature of this compound likely facilitates its interaction with the lipid bilayer of the parasite's plasma membrane, leading to a loss of structural integrity and function. This disruption of fundamental cellular processes is a key aspect of its parasiticidal action. d-nb.info

Role as a Precursor to Other Biologically Active Molecules

This compound is a significant intermediate in the biosynthesis of a wide array of natural products. As a C25 sesterterpene, it is biosynthetically derived from geranylfarnesyl diphosphate (B83284) (GFDP). researchgate.net While many sesterterpenoids are found in marine organisms, a growing number are being discovered in plants, where they exhibit complex cyclic structures and potent biological activities. researchgate.net

In the broader scheme of terpene biosynthesis, this compound fits between diterpenes (C20) and triterpenes (C30). wikipedia.org The universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are condensed to form precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). jmb.or.krnih.gov this compound itself, or its pyrophosphate form, serves as the launching point for sesterterpenoid synthesis. researchgate.net Through the action of various enzymes, such as cyclases, the linear structure of this compound can be transformed into diverse and complex cyclic sesterterpenoids. These resulting molecules often possess a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. researchgate.net Therefore, this compound is not only biologically active in its own right but also a crucial precursor to a larger family of bioactive compounds. ontosight.ai

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Extraction Techniques from Natural Sources for Research Purposes

The initial step in isolating geranylfarnesol involves its extraction from the source material. The choice of extraction method and solvent is crucial for maximizing the yield and purity of the target compound.

Solvent extraction is a widely used technique for isolating bioactive compounds from plant biomass. nih.gov This method involves dissolving the target compounds in a suitable solvent, thereby separating them from the solid plant matrix. nih.gov The selection of a solvent is critical and depends on the polarity of the target compound. nih.gov For non-polar compounds like this compound, which is a diterpene alcohol, a range of organic solvents can be employed.

Commonly used solvents for the extraction of terpenes and other natural products include hexane, ethyl acetate (B1210297), methanol (B129727), and methylene chloride. nih.govresearchgate.netmdpi.com Hexane is a non-polar solvent that is particularly effective for extracting non-volatile terpenes. nih.govresearchgate.net Ethyl acetate offers an intermediate polarity, making it versatile for extracting a broader range of compounds. Methanol is a polar solvent that can be effective for extracting more polar constituents, and its use can sometimes be advantageous in a multi-step extraction process to remove unwanted polar compounds. nih.govnih.gov Methylene chloride is another solvent that has been used for the extraction of bioactive compounds. mdpi.com

The general process of solvent extraction involves macerating the plant material to increase the surface area and then soaking it in the chosen solvent. nih.gov The resulting solution, containing the dissolved compounds, is then separated from the solid residue. This process may be repeated multiple times to ensure complete extraction.

| Solvent | Polarity | Typical Application in Terpene Extraction |

|---|---|---|

| Hexane | Non-polar | Extraction of non-polar and non-volatile terpenes. nih.govresearchgate.net |

| Ethyl Acetate | Intermediate | Versatile solvent for a range of compounds with intermediate polarity. nih.govnih.gov |

| Methanol | Polar | Extraction of more polar compounds; can be used in sequential extractions. nih.govnih.gov |

| Methylene Chloride | Intermediate | Used for the extraction of various bioactive compounds. mdpi.com |

To maximize the yield and purity of this compound, it is essential to optimize the extraction protocol. Several factors can influence the efficiency of the extraction process, including the choice of solvent, the solid-to-liquid ratio, the extraction time, and the temperature. mdpi.com Optimization studies often employ experimental designs to systematically evaluate the effects of these parameters. mdpi.comnih.gov

For instance, a study on the extraction of another bioactive compound, trans-resveratrol, tested 35 different solvent types, 10 solid-to-liquid ratios, and 10 extraction times to determine the optimal conditions. mdpi.com The results indicated that a specific solvent mixture and a solid-to-liquid ratio of 1:35 g/mL over four days yielded the highest amount of the target compound. mdpi.com Similarly, in the optimization of supercritical fluid extraction for γ-oryzanol, temperature and pressure were varied to find the ideal conditions that balanced extraction yield with the concentration of bioactive compounds. nih.gov

The optimization process can also involve comparing different extraction techniques, such as Soxhlet extraction, ultrasound-assisted extraction, and cold maceration, to identify the most efficient method. nih.gov The goal is to develop a protocol that is not only efficient in extracting the target compound but also economically viable and scalable for larger-scale production.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are therefore employed to separate and purify this compound from this mixture.

Column chromatography is a fundamental technique for the purification of organic compounds. orgsyn.org A more rapid version of this technique, known as flash column chromatography, is widely used in research laboratories for preparative separations. orgsyn.orgrochester.edu In flash chromatography, the crude extract is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. rochester.eduyoutube.com

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. youtube.com Non-polar compounds, which have a weaker interaction with the polar silica gel, will travel down the column more quickly with a non-polar mobile phase, while more polar compounds will be retained longer. youtube.com For difficult separations, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time to elute compounds with increasing polarity. rochester.edu

The choice of the solvent system is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). youtube.com A common solvent system for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate. rochester.edu

For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC is a scaled-up version of analytical HPLC designed to purify significant quantities of a target compound for further use. teledynelabs.comwarwick.ac.uk This technique utilizes high pressure to pump the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to traditional column chromatography. warwick.ac.uk

Different modes of HPLC can be used, including normal-phase, reversed-phase, size-exclusion, and ion-exchange chromatography, making it a versatile tool for the purification of a wide range of natural products. nih.gov For terpenes, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is often effective. researchgate.net

Method development in preparative HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column dimensions to achieve the desired purity and throughput. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction or the separation of compounds during column chromatography. youtube.com A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent system, and the solvent moves up the plate by capillary action, separating the components of the sample. youtube.com The retention factor (Rf) value for each compound can be calculated and used to select an appropriate solvent system for column chromatography. youtube.com

For more complex mixtures and to identify fractions containing the target compound, Liquid Chromatography-Mass Spectrometry (LC-MS) guided fractionation can be employed. nih.gov In this approach, the effluent from the HPLC column is split, with a small portion going to a mass spectrometer for analysis while the majority is collected in fractions. nih.gov The mass spectrometer provides real-time information on the molecular weight of the compounds eluting from the column, allowing for the selective collection of fractions containing the compound of interest. nih.gov This technique is particularly useful for identifying and isolating novel or target compounds from complex natural extracts. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound

The definitive identification and structural elucidation of this compound, a C25 acyclic sesterterpenoid alcohol, rely on a combination of advanced spectroscopic and analytical methods. These techniques provide comprehensive information on its molecular structure, connectivity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. jchps.comemerypharma.com It provides detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments are fundamental for the initial characterization.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals would correspond to the vinyl protons on the double bonds, the methylene protons within the isoprenoid chain, the methyl protons attached to the double bonds, and the protons of the primary alcohol group. The integration of these signals provides the relative number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the sp²-hybridized carbons of the five double bonds, the sp³-hybridized carbons of the methylene and methyl groups, and the carbon atom bearing the hydroxyl group (C1). researchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. nih.govencyclopedia.pub

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity of the carbon chain in this compound. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. jchps.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the stereochemistry (E/Z geometry) of the double bonds in the acyclic chain of this compound.

| 2D NMR Experiment | Purpose | Expected Correlations in this compound |

|---|---|---|

| ¹H-¹H COSY | Establish proton-proton connectivity | Correlations between adjacent methylene protons (e.g., H-4/H-5) and between vinyl protons and adjacent methylene protons (e.g., H-2/H-4). |

| HSQC/HMQC | Map protons to their directly attached carbons | Correlation of each proton signal to its corresponding carbon signal (e.g., H-1 to C-1). |

| HMBC | Identify long-range (2-3 bond) H-C connectivity | Correlations from methyl protons to adjacent sp² carbons to confirm isoprenoid linkages. Correlation from H-1 to C-2 and C-3. |

| NOESY | Determine spatial proximity and stereochemistry | Through-space correlations that help confirm the E-geometry of the double bonds. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Stereochemistry